![molecular formula C14H26N2O4 B1378580 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butansäure CAS No. 1461714-30-6](/img/structure/B1378580.png)

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

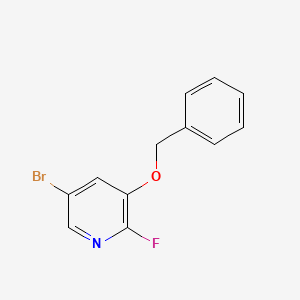

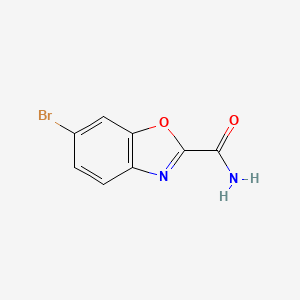

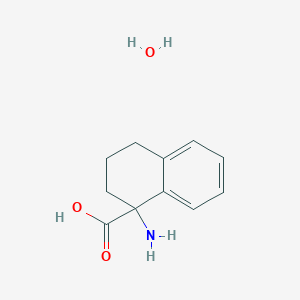

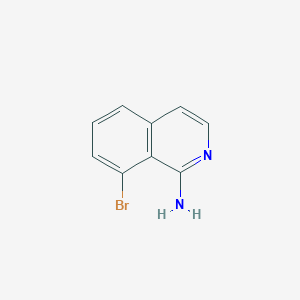

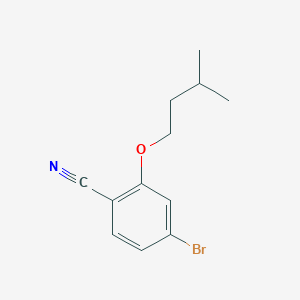

“4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1461714-30-6 . It has a molecular weight of 286.37 . The compound is a powder at room temperature .

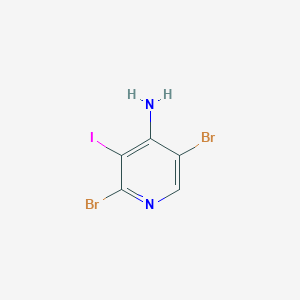

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound is involved in reactions related to the tert-butyloxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 286.37 . The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) .Wissenschaftliche Forschungsanwendungen

Peptide-Foldamer-Forschung

Diese Verbindung ist an der Erforschung von Peptide-Foldameren beteiligt, bei denen es sich um Aminosäuresequenzen handelt, die eine gefaltete Konformation annehmen . Forscher verwenden sie, um zu untersuchen, wie die Konformation von Peptiden ihre Elektronentransfereffizienz beeinflusst. Dies ist entscheidend für das Verständnis der Proteinfaltung und die Entwicklung neuer Proteine mit gewünschten Funktionen.

SIRT2-Inhibitor-Synthese

SIRT2 ist ein Mitglied der Sirtuin-Familie von Proteinen, die an wichtigen biologischen Prozessen wie Alterung, Transkription und Stressresistenz beteiligt sind. Die Verbindung dient als Reaktant bei der Synthese von SIRT2-Inhibitoren , die therapeutische Anwendungen bei der Behandlung altersbedingter Krankheiten haben könnten.

Melanin-konzentrierendes Hormon-Rezeptor-1-Antagonisten

Es wird bei der Synthese von Antagonisten für den Melanin-konzentrierenden Hormon-Rezeptor 1 verwendet . Diese Antagonisten können bei der Erforschung von Fettleibigkeit und Energiehomöostase helfen, da das Melanin-konzentrierende Hormon eine Rolle beim Fressverhalten und Stoffwechsel spielt.

Bradykinin-hB2-Rezeptor-Antagonisten

Die Verbindung ist auch ein Reaktant bei der Herstellung von Bradykinin-hB2-Rezeptor-Antagonisten . Bradykinin-Rezeptoren sind an Entzündungsreaktionen beteiligt, und Antagonisten können verwendet werden, um Zustände im Zusammenhang mit Entzündungen zu untersuchen oder zu behandeln.

Neurokinin-1-Rezeptor-Liganden

Forscher verwenden diese Verbindung bei der Entwicklung von Liganden für den Neurokinin-1-Rezeptor . Diese Liganden haben potenzielle Anwendungen bei der Untersuchung und Behandlung psychiatrischer Störungen, da der Neurokinin-1-Rezeptor an Stress- und Angstantworten beteiligt ist.

Antitumortherapie

Die Verbindung wird bei der Synthese von HepG2-Zellzyklus-Inhibitoren verwendet, die in der Antitumortherapie eingesetzt werden . Durch die Hemmung des Zellzyklus von HepG2, einer Hepatozellulären Karzinomzellinie, können Forscher die Mechanismen des Tumorwachstums untersuchen und neue Krebsbehandlungen entwickeln.

Safety and Hazards

Wirkmechanismus

Mode of Action

It contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions and can be removed with strong acids such as trifluoroacetic acid . This suggests that the compound might interact with its targets through the release or transfer of the Boc group.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of research data . Compounds with boc groups are often involved in peptide synthesis, suggesting that this compound might play a role in protein-related pathways .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Biochemische Analyse

Biochemical Properties

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc group in this compound is used to protect the amine group during chemical reactions, preventing it from reacting with other functional groups. This protection is crucial in multi-step synthesis processes where selective reactions are required. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which recognize and cleave the Boc group under specific conditions .

Cellular Effects

The effects of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid on cellular processes are primarily related to its role as a protecting group in peptide synthesis. In cells, this compound can influence cell signaling pathways and gene expression by modulating the availability of free amines for biochemical reactions. For instance, the presence of the Boc group can inhibit the activity of enzymes that require free amine groups, thereby affecting cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid exerts its effects through the reversible protection of amine groups. The Boc group can be added to amines under mild conditions using di-tert-butyl dicarbonate, and it can be removed by treatment with strong acids such as trifluoroacetic acid. This reversible protection mechanism allows for the selective modification of molecules during synthesis. The compound can also interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid are important considerations. The compound is generally stable at room temperature but can degrade over time when exposed to moisture or acidic conditions. Long-term studies have shown that the Boc group can be gradually cleaved, leading to the release of the free amine. This degradation can affect the compound’s efficacy in biochemical reactions and its overall stability in storage .

Dosage Effects in Animal Models

The effects of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as irritation and toxicity due to the release of the Boc group and the resulting free amine. These effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicities .

Metabolic Pathways

4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid is involved in metabolic pathways related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidases and proteases, which cleave the Boc group to release the free amine. This interaction is crucial for the compound’s role in protecting amines during multi-step synthesis processes. Additionally, the compound can affect metabolic flux by modulating the availability of free amines for biochemical reactions .

Transport and Distribution

Within cells and tissues, 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Its distribution is influenced by factors such as molecular size, polarity, and the presence of the Boc group, which can affect its solubility and interaction with cellular components .

Subcellular Localization

The subcellular localization of 4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid is primarily determined by its interactions with cellular organelles and compartments. The compound can be directed to specific locations within the cell through targeting signals and post-translational modifications. For example, the Boc group can influence the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and modification processes .

Eigenschaften

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11-6-9-16(10-7-11)8-4-5-12(17)18/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTDHFJEJGLFIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1461714-30-6 |

Source

|

| Record name | 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)